5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 851809-03-5
Cat. No.: VC4390047
Molecular Formula: C18H23N5OS
Molecular Weight: 357.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851809-03-5 |
|---|---|
| Molecular Formula | C18H23N5OS |
| Molecular Weight | 357.48 |
| IUPAC Name | 5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C18H23N5OS/c1-3-21-9-11-22(12-10-21)15(14-7-5-4-6-8-14)16-17(24)23-18(25-16)19-13(2)20-23/h4-8,15,24H,3,9-12H2,1-2H3 |
| Standard InChI Key | NDIDXLQYNPLUHV-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O |
Introduction
The compound 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol is a complex organic molecule featuring a thiazolo[3,2-b] triazole core. This structure is known for its diverse biological activities and potential pharmaceutical applications. The presence of ethylpiperazine and phenyl groups enhances its solubility and biological interactions, making it a subject of interest in medicinal chemistry and drug development.
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazole and triazole rings followed by functionalization with the piperazine and phenyl groups. The choice of solvents, temperature, and reaction time is crucial for optimizing yields and purity.
Biological Activity
Thiazolo[3,2-b] triazole derivatives are known for their broad biological activities, including potential anticancer, antifungal, and antiviral properties. The presence of the ethylpiperazine group may enhance interactions with biological targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume